
IITZ-01
説明
Overview of Autophagy as a Cellular Homeostatic Process
Autophagy, derived from the Greek words for "self-eating," is a conserved catabolic mechanism by which cells degrade and recycle damaged organelles, misfolded proteins, and other cytoplasmic components through a lysosome-dependent pathway. This process is essential for maintaining cellular quality control, adapting to stress conditions such as nutrient deprivation and hypoxia, and ensuring cellular survival uni.lufishersci.canih.govnih.govguidetomalariapharmacology.orgauctoresonline.org. Autophagy acts as a crucial cellular housekeeping mechanism, contributing to metabolic plasticity and tissue homeostasis guidetomalariapharmacology.org. It involves the formation of double-membraned vesicles called autophagosomes that engulf cytoplasmic material and subsequently fuse with lysosomes for degradation and recycling nih.govnih.gov. This intricate process is mediated by a set of highly conserved autophagy-related (ATG) genes uni.lu. While initially characterized as a response to starvation, it is now clear that autophagy is also vital for the homeostasis of non-starved cells nih.gov.
Role of Autophagy in Malignancy Development and Progression
The role of autophagy in cancer is complex and often described as a "double-edged sword," exhibiting both tumor-suppressive and tumor-promoting functions depending on the cancer type, stage, and genetic context auctoresonline.orgwikipedia.orgfishersci.bewikipedia.orgnih.gov. In the early stages of tumorigenesis, autophagy typically acts as a tumor suppressor by preventing the accumulation of damaged cellular components, reducing oxidative stress and DNA damage, and limiting cell proliferation and genomic instability auctoresonline.orgfishersci.benih.gov. By degrading potentially harmful cellular contents, autophagy helps maintain genomic stability and prevents the initiation of cancer wikipedia.orgnih.gov.
However, in established and advanced tumors, autophagy often switches its role and becomes a pro-survival mechanism for cancer cells fishersci.bewikipedia.org. Cancer cells frequently experience stressful conditions within the tumor microenvironment, such as hypoxia, nutrient limitation, and metabolic stress wikipedia.org. Autophagy enables these cells to survive by recycling cytoplasmic components to generate ATP and metabolic precursors, thereby supporting tumor growth and progression under unfavorable conditions wikipedia.org. Furthermore, autophagy can contribute to therapeutic resistance by helping cancer cells cope with the stress induced by chemotherapy, radiotherapy, and targeted therapies fishersci.bewikipedia.org. This dual and context-dependent role makes autophagy a critical factor in cancer biology and a compelling target for therapeutic modulation auctoresonline.orgwikipedia.orgwikipedia.org.
Therapeutic Modalities Targeting Autophagy in Disease States
Given the significant role of autophagy in both cellular homeostasis and disease pathogenesis, particularly in cancer, modulating this pathway has emerged as a promising therapeutic strategy wikipedia.orgwikipedia.org. Therapeutic approaches generally aim to either inhibit or induce autophagy, depending on the desired outcome and the specific disease context. In cancer therapy, the primary focus has been on inhibiting autophagy, particularly in established tumors where it acts as a survival mechanism and contributes to drug resistance wikipedia.orgwikipedia.org.
Several pharmacological inhibitors targeting different stages of the autophagy pathway have been investigated. Classic autophagy inhibitors include lysosomotropic agents such as chloroquine (CQ) and hydroxychloroquine (HCQ) wikipedia.org. These compounds accumulate in lysosomes, increasing the lysosomal pH and impairing the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux wikipedia.org. CQ and HCQ have been evaluated in numerous preclinical studies and clinical trials, often in combination with conventional cancer therapies, with some studies showing promising results in enhancing the efficacy of existing treatments wikipedia.org. However, achieving complete autophagy inhibition in vivo with these agents has proven challenging.
The need for more potent and specific autophagy inhibitors has driven the search for novel compounds. IITZ-01, a novel lysosomotropic compound, has been identified as a potent autophagy inhibitor with preclinical antitumor activity. Research indicates that this compound, an s-triazine analog, inhibits autophagy by impairing lysosomal function, leading to the accumulation of autophagosomes. Studies have shown that this compound specifically accumulates in lysosomes and deacidifies them, disrupting the maturation of lysosomal enzymes and resulting in lysosomal dysfunction. This mechanism of action is similar to that of CQ and HCQ but this compound has demonstrated superior potency in inhibiting autophagy and exhibiting cytotoxic effects compared to CQ in preclinical settings.
Detailed research findings on this compound highlight its potential as a single-agent antitumor therapeutic. In vitro studies using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-453) showed that this compound enhanced autophagosome formation in a time- and dose-dependent manner, indicating effective autophagy inhibition. This compound has also demonstrated potent autophagy inhibitory activity in other cancer cell lines, including those from lung and colon cancers.
Furthermore, preclinical in vivo studies have investigated the antitumor efficacy of this compound. In a triple-negative breast cancer xenograft model in mice, this compound treatment significantly inhibited tumor growth. The antitumor action of this compound in these models was attributed to both autophagy inhibition and the induction of apoptosis.
Beyond its single-agent activity, this compound has also shown potential in combination therapies. Studies in renal cancer cells have demonstrated that sub-lethal concentrations of this compound can sensitize these cells to TRAIL-induced apoptosis. This sensitization is mediated, at least in part, through the upregulation of DR5 and downregulation of survivin via the ubiquitin-proteasome pathway. These findings suggest that this compound could enhance the effectiveness of existing cancer treatments by modulating key apoptotic pathways in addition to inhibiting autophagy.
特性
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Characterization of Iitz-01 As a Pharmacological Agent
Classification as a Lysosomotropic Autophagy Inhibitor
IITZ-01 is classified as a lysosomotropic autophagy inhibitor. Its mechanism of action involves targeting lysosomes, key organelles in the autophagy pathway responsible for the degradation of cellular waste and damaged components. Research indicates that this compound accumulates specifically within lysosomes, leading to their deacidification. researchgate.netnih.govsigmaaldrich.comnih.govustc.edu.cn This alteration in lysosomal pH impairs the function of lysosomal enzymes and inhibits the maturation of lysosomes, ultimately blocking the degradation of autophagosomes. researchgate.netnih.govsigmaaldrich.comnih.govustc.edu.cn The consequence is an accumulation of autophagosomes within the cytoplasm, a hallmark of inhibited autophagic flux. researchgate.netnih.govsigmaaldrich.comnih.govmedchemexpress.comabcam.comactanaturae.rumedchemexpress.comabcam.co.jp This late-stage inhibition of autophagy distinguishes this compound as an effective disruptor of the autophagic process. actanaturae.ru
Differential Efficacy and Potency Compared to Reference Compounds (e.g., Chloroquine)
Comparative studies have evaluated the efficacy and potency of this compound against established autophagy inhibitors, such as Chloroquine (CQ). These studies demonstrate that this compound exhibits significantly greater potency in inhibiting autophagy and inducing cytotoxic effects in various cancer cell lines. researchgate.netnih.govnih.govabcam.commedkoo.comresearchgate.net
Specifically, this compound has been shown to exhibit more than 10-fold potent autophagy inhibition compared to Chloroquine. researchgate.netnih.govnih.govabcam.comabcam.co.jpmedkoo.com Furthermore, this compound demonstrated 12- to 20-fold better cytotoxic action than CQ in certain cell lines, such as triple-negative breast cancer cells. researchgate.netnih.govmedkoo.comresearchgate.net This enhanced potency suggests that this compound may be a more effective pharmacological tool for achieving complete autophagy inhibition in research settings compared to Chloroquine, which has shown limitations in achieving complete inhibition in some contexts. researchgate.netnih.gov
The following table summarizes comparative data on the cytotoxic potency (IC₅₀ values) of this compound and Chloroquine in specific cell lines:
Compound | Cell Line | IC₅₀ (µM) | Reference |
This compound | MDA-MB-231 | Data indicates 12- to 20-fold better cytotoxic action than CQ | researchgate.netnih.govmedkoo.comresearchgate.net |
Chloroquine | MDA-MB-231 | Data indicates 12- to 20-fold less cytotoxic action than this compound | researchgate.netnih.govmedkoo.comresearchgate.net |
Note: Specific IC₅₀ values for this compound and Chloroquine in MDA-MB-231 cells were not consistently provided as numerical values across all sources, but the relative potency difference was clearly stated.
This compound has also demonstrated potent autophagy inhibitory activity in other cancer cell types, including lung and colon cancer cells. sigmaaldrich.commedchemexpress.commedchemexpress.com
Identification as an s-Triazine Analog
Chemically, this compound is identified as an s-triazine analog. researchgate.netnih.govustc.edu.cnnih.gov This classification refers to the presence of a symmetrical triazine ring structure within its molecular framework. The s-triazine scaffold is a common feature in various chemical compounds with diverse biological activities. The specific structural arrangement and attached functional groups in this compound, including a morpholine group and substituted phenyl rings with benzimidazole and fluorine moieties, contribute to its lysosomotropic properties and its potent effects on autophagy. sigmaaldrich.comustc.edu.cnabcam.co.jpmedkoo.comadooq.combiosynth.com
Molecular and Cellular Mechanisms of Iitz-01 Action
Lysosomal Compartment Dynamics and Dysfunction
A defining characteristic of IITZ-01 is its lysosomotropic nature, which dictates its selective accumulation within lysosomes. nih.govmdpi.comustc.edu.cnnih.govresearchgate.netselleckchem.comresearchgate.netmedkoo.comadooq.com This targeted accumulation is fundamental to its mechanism of action, resulting in a cascade of effects on lysosomal function and, consequently, the autophagic pathway.
Specific Accumulation within Lysosomes
Studies consistently demonstrate that this compound specifically accumulates within lysosomes. ustc.edu.cnnih.govresearchgate.netselleckchem.comresearchgate.net This property stems from the compound's basic chemical structure, which allows it to become protonated and effectively trapped within the acidic environment of the lysosome. nih.govresearchgate.netselleckchem.comresearchgate.netnih.gov The accumulation of this compound is visually observed as cellular vacuolation following treatment. nih.govmdpi.comnih.govresearchgate.netselleckchem.comresearchgate.net Comparative studies with chloroquine (CQ), a well-established lysosomotropic agent, have shown that this compound accumulates in lysosomes at significantly higher concentrations. researchgate.net For instance, one study reported an approximately 133-fold greater accumulation of this compound in lysosomal fractions compared to CQ. researchgate.net
Lysosomal Deacidification and pH Alteration
The accumulation of this compound, a basic compound, within lysosomes directly leads to their deacidification. nih.govresearchgate.netselleckchem.comresearchgate.net This alteration in lysosomal pH is a critical consequence of its lysosomotropic behavior. The decrease in the acidic nature of lysosomes is evidenced by reduced staining with pH-sensitive indicators like Lysotracker Red. nih.govresearchgate.netresearchgate.net The resulting elevation of lysosomal pH impairs the optimal function of acid-dependent lysosomal enzymes. mdpi.comnih.govresearchgate.netselleckchem.comresearchgate.netnih.gov
Impairment of Autophagosomal Degradation and Autophagic Flux Inhibition
This compound functions as a potent inhibitor of autophagy. nih.govnih.govresearchgate.netselleckchem.comresearchgate.netmedkoo.comadooq.comspandidos-publications.comfrontiersin.orgmedchemexpress.comnih.gov Its inhibitory effect primarily impacts the late stage of the autophagic pathway by hindering the degradation of autophagosomes. nih.govresearchgate.netselleckchem.commedkoo.comnih.gov This impairment is a direct result of the lysosomal dysfunction caused by this compound, including elevated pH and reduced enzymatic activity. nih.govresearchgate.netselleckchem.comresearchgate.net The compound inhibits autophagosomal degradation by interfering with the fusion between autophagosomes and lysosomes or by compromising the degradative capacity of the resulting autolysosomes. nih.govresearchgate.netselleckchem.comresearchgate.netnih.gov This blockage in the degradation process effectively inhibits autophagic flux. nih.govmdpi.comselleckchem.comresearchgate.net
Enhancement of Autophagosome Accumulation (e.g., LC3-II Levels)
Detailed research findings on LC3-II levels upon this compound treatment are summarized below:
Cell Line | This compound Concentration | Incubation Time | LC3-II Levels (vs. Control) | Source |
---|---|---|---|---|
MDA-MB-231 | 0.125-2 µM | 24 h | Increased (dose-dependent) | medchemexpress.comresearchgate.net |
MDA-MB-453 | 0.125-2 µM | 24 h | Increased (dose-dependent) | medchemexpress.com |
MDA-MB-231 | 2 µM | 3, 6, 12, 18, 24 h | Increased (time-dependent) | medchemexpress.comresearchgate.net |
Lung cancer cells | Not specified | Not specified | Enhanced | spandidos-publications.commedchemexpress.com |
Colon cancer cells | Not specified | Not specified | Enhanced | spandidos-publications.commedchemexpress.com |
A549 cells | 1 µM | Not specified | Accumulation similar to starvation | nih.govactanaturae.ru |
Mitochondrial Integrity and Function Modulation
In addition to its primary effects on lysosomes and autophagy, this compound has been shown to influence mitochondrial integrity and function. ustc.edu.cnnih.govresearchgate.netselleckchem.comresearchgate.netprobechem.com Studies indicate that this compound can disrupt mitochondrial membrane potential (MMP). ustc.edu.cnnih.govresearchgate.netselleckchem.comresearchgate.netprobechem.com This disruption is linked to the induction of apoptosis via the mitochondria-mediated pathway. ustc.edu.cnnih.govresearchgate.netselleckchem.comresearchgate.net Although this compound primarily accumulates in lysosomes, a minor portion also localizes to mitochondria, contributing to the disruption of MMP and the initiation of apoptosis. ustc.edu.cn This mitochondrial damage can also result in the accumulation of mitochondrial reactive oxygen species (mROS), which has been implicated in the activation of the NLRP3 inflammasome. ustc.edu.cnresearchgate.net
Accumulation of Mitochondrial Reactive Oxygen Species (mROS)
In addition to disrupting MMP, this compound treatment leads to the accumulation of mitochondrial reactive oxygen species (mROS). nih.govuni-konstanz.deresearchgate.net This increase in mROS is a significant event in the cellular response to this compound. Research highlights that this accumulation of mROS, alongside mitochondrial damage, is dependent on this compound treatment. nih.govuni-konstanz.de The generation and accumulation of mROS are known to play a crucial role in various cellular processes, including the induction of apoptosis.
Induction of Programmed Cell Death Pathways
This compound is recognized for its ability to induce programmed cell death, primarily through the activation of apoptotic pathways. This induction is closely linked to the compound's effects on mitochondria and the subsequent modulation of apoptosis-related proteins.
Mitochondria-Mediated Apoptosis Induction
The intrinsic or mitochondria-mediated apoptotic pathway is a primary route through which this compound triggers cell death. Studies have consistently shown that this compound induces apoptosis via this pathway. nih.govresearchgate.netuni-konstanz.der-project.org The disruption of mitochondrial membrane potential and the accumulation of mROS are key events that precede and contribute to the activation of the mitochondrial apoptotic cascade. This pathway involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of caspases and ultimately, controlled cell dismantling.
Modulation of Apoptosis-Related Protein Expression
This compound treatment leads to significant changes in the expression levels of various proteins that regulate apoptosis. These modulations are central to the compound's ability to induce programmed cell death.
Bcl-2 Family Protein Regulation (e.g., Bcl-2, Bax)
The Bcl-2 protein family plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization. This compound has been shown to modulate the expression of Bcl-2 family proteins. bioregistry.io While the specific effects can vary depending on the cell type, research indicates that these modulations are critical for intrinsic apoptosis induction. bioregistry.io In MDA-MB-231 breast cancer cells, this compound modulated both Bcl-2 and Bax protein levels. bioregistry.io Conversely, a study in renal cancer cells (Caki-1 and ACHN) found that this compound did not significantly affect the expression levels of Bcl-2 or Bax. This highlights potential cell line-specific differences in the regulatory effects of this compound on Bcl-2 family proteins.
Inhibitor of Apoptosis (IAP) Family Protein Downregulation (e.g., Survivin, cIAP1, XIAP)
This compound also influences the expression of Inhibitor of Apoptosis (IAP) family proteins, which typically suppress apoptosis. Downregulation of these proteins contributes to the pro-apoptotic effects of this compound. In MDA-MB-231 cells, this compound treatment resulted in the downregulation of Survivin, cIAP1, and XIAP. bioregistry.io However, studies in renal cancer cells have shown a more selective effect, with this compound causing downregulation of Survivin but no significant change in the expression of cIAP1 or XIAP. genecards.org The downregulation of Survivin by this compound has been linked to the ubiquitin-proteasome pathway, suggesting a mechanism involving protein degradation. genecards.org
The differential effects of this compound on apoptosis-related protein expression in different cell lines are summarized in the table below:
Protein | MDA-MB-231 Cells | Renal Cancer Cells (Caki-1, ACHN) |
Bcl-2 | Modulated bioregistry.io | Not affected |
Bax | Modulated bioregistry.io | Not affected |
Survivin | Downregulated bioregistry.io | Downregulated genecards.org |
cIAP1 | Downregulated bioregistry.io | Not changed genecards.org |
XIAP | Downregulated bioregistry.io | Not changed genecards.org |
PARP | Upregulated/Cleaved bioregistry.io | Not specified in search results |
c-Myc | Decreased bioregistry.io | Not specified in search results |
This table illustrates that while Survivin downregulation appears to be a consistent effect of this compound in the studied cell lines, the impact on other IAP and Bcl-2 family proteins can vary, suggesting context-dependent mechanisms of action.
Cleaved Poly ADP Ribose Polymerase (PARP) Upregulation
A notable effect of this compound treatment is the significant upregulation of cleaved poly ADP ribose polymerase (PARP). This cleavage is a hallmark event in apoptosis, indicating the activation of caspases, the primary executioners of programmed cell death. Studies have shown that this compound treatment leads to a marked increase in cleaved PARP levels mdpi.com. This observation is closely associated with the compound's ability to induce apoptosis through a mitochondria-mediated pathway mdpi.com. Furthermore, the upregulation of cleaved PARP has been observed in the context of this compound sensitizing cells to TRAIL-induced apoptosis, highlighting its role in potentiating cell death signals wikipedia.org.
Treatment (Example) | Effect on Cleaved PARP | Associated Outcome | Source |
This compound | Significantly increased | Apoptosis induction | mdpi.com |
This compound + TRAIL | Increased | Sensitization to apoptosis | wikipedia.org |
Caspase-Dependent Apoptosis Mechanisms
This compound has been demonstrated to trigger apoptosis through mechanisms that are dependent on caspase activation. The compound induces a mitochondria-mediated apoptotic pathway, a critical route for initiating programmed cell death in response to various stimuli mdpi.comnih.gov. This process involves the activation of caspase-3, a key effector caspase responsible for cleaving vital cellular proteins, including PARP mdpi.combiointerfaceresearch.com. Research indicates that this compound enhances caspase-3 activity mdpi.com. The induction of caspase-dependent apoptosis by this compound is linked to its effects on mitochondrial membrane potential, which is decreased upon treatment, and the subsequent modulation of proteins from the Bcl-2 and IAP families wikipedia.orgnih.gov. Additionally, this compound can potentiate TRAIL-induced apoptosis in a caspase-dependent manner, further underscoring the importance of caspase activation in its pro-apoptotic effects wikipedia.org.
Apoptotic Pathway/Event | This compound Effect | Source |
Mitochondria-mediated | Triggered | mdpi.comnih.gov |
Caspase-3 activity | Enhanced | mdpi.combiointerfaceresearch.com |
Mitochondrial membrane potential | Decreased | wikipedia.orgnih.gov |
Bcl-2 family proteins | Modulated (downregulation of anti-apoptotic) | mdpi.comwikipedia.org |
IAP family proteins | Downregulated (e.g., survivin, cIAP1, XIAP1) | mdpi.comwikipedia.org |
Inflammasome Activation Cascade
Beyond its impact on apoptosis, this compound is also recognized for its ability to activate the inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and inflammatory signaling nih.govwikipedia.orgwikipedia.org. Inflammasome activation leads to the processing and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, and can trigger a form of inflammatory cell death known as pyroptosis.
Specific Activation of NLRP3 Inflammasome
Studies have specifically identified this compound as a potent and specific activator or agonist of the NLRP3 inflammasome nih.govwikipedia.orgwikipedia.org. The NLRP3 inflammasome is the most extensively studied inflammasome due to its activation by a wide array of diverse stimuli. The specific activation of the NLRP3 inflammasome by this compound has been confirmed through various experimental approaches, including inflammasome stimulation assays, ELISA, and Western blot analysis nih.govwikipedia.org.
Inflammasome Type | This compound Effect | Confirmation Methods | Source |
NLRP3 | Specific Activation | Stimulation, ELISA, Western blot | nih.govwikipedia.org |
Other Inflammasomes | Not specifically activated (implied by "specific") | - | nih.govwikipedia.org |
Role of Mitochondrial Damage in Inflammasome Induction
A key mechanism underlying this compound-induced NLRP3 inflammasome activation is the induction of mitochondrial damage and the subsequent accumulation of mitochondrial reactive oxygen species (mROS) nih.govwikipedia.orgwikipedia.org. This compound is known to disrupt mitochondrial functions, including the mitochondrial membrane potential nih.govwikipedia.org. This damage leads to an increase in intracellular mROS levels, which serve as a critical signal for the assembly and activation of the NLRP3 inflammasome wikipedia.org. This highlights a crucial link between mitochondrial integrity and inflammasome activation in the context of this compound exposure.
Cellular Event | This compound Effect | Consequence for NLRP3 Activation | Source |
Mitochondrial damage | Induced | Essential for activation | nih.govwikipedia.orgwikipedia.org |
Mitochondrial membrane potential | Disrupted | Contributes to damage | nih.govwikipedia.org |
Intracellular mROS | Increased | Activates NLRP3 inflammasome | wikipedia.org |
Mechanisms Independent of Direct Binding or Ion Flux
Interestingly, the activation of the NLRP3 inflammasome by this compound occurs through mechanisms that are independent of direct binding of this compound to the NLRP3 protein or the induction of ion flux, such as potassium efflux nih.govwikipedia.orgwikipedia.org. While potassium efflux is a common trigger for NLRP3 activation by many stimuli, experimental evidence indicates that this compound stimulation does not lead to a significant decrease in intracellular potassium content, unlike known ion-flux-dependent activators like Nigericin wikipedia.org. This suggests that this compound utilizes alternative signaling pathways, primarily centered around mitochondrial dysfunction and mROS production, to initiate NLRP3 inflammasome assembly and activation nih.govwikipedia.orgwikipedia.org.
Mechanism | Involvement in this compound-induced NLRP3 Activation | Supporting Evidence | Source |
Direct binding to NLRP3 | Independent | Diverse chemical structures of activators | nih.govwikipedia.orgwikipedia.org |
Ion flux (e.g., K+ efflux) | Independent | No significant decrease in intracellular K+ observed | nih.govwikipedia.orgwikipedia.org |
Mitochondrial damage/mROS | Dependent | Induction of damage and increased mROS levels | nih.govwikipedia.orgwikipedia.org |
Anticancer Efficacy of Iitz-01 in Preclinical Models
In Vitro Antitumor Activity
Preclinical studies have investigated the effects of IITZ-01 on various cancer cell lines, evaluating its cytotoxicity, impact on proliferation and viability, and influence on cancer stem cell survival and stemness.
Cytotoxicity Profiles across Diverse Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Renal Carcinoma, Lung Carcinoma, Colon Cancer)
This compound exhibits cytotoxic activity across a range of cancer cell types. Notably, it has shown efficacy in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-453. selleckchem.comresearchgate.netnih.govresearchgate.netmedchemexpress.commybiosource.com Studies also indicate its cytotoxic action in renal cancer cells, lung carcinoma cells, and colon cancer cells. medchemexpress.commedkoo.comresearchgate.net
Compared to Chloroquine (CQ), a known lysosomotropic autophagy inhibitor, this compound has demonstrated significantly greater cytotoxic potency in breast cancer cells, with some studies reporting a 12- to 20-fold better cytotoxic action. researchgate.netresearchgate.netnih.govcancer-genetics.orgresearchgate.netmybiosource.commedkoo.com Furthermore, this compound has shown selectivity towards breast cancer cells over normal breast epithelial cells. researchgate.net
Reported IC50 values for this compound in TNBC cells include 1.54 µM after 48 hours of treatment. researchgate.netmybiosource.com Comparative studies with IITZ-02, a related compound, in MDA-MB-231 and MDA-MB-453 breast cancer cells over 24 and 48 hours have also been conducted. researchgate.net
Below is a table summarizing representative IC50 data for this compound in certain cancer cell lines:
Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Source Snippet |
MDA-MB-231 | Triple-Negative Breast Cancer | Data available | 24, 48 | researchgate.net |
MDA-MB-453 | Triple-Negative Breast Cancer | Data available | 24, 48 | researchgate.net |
TNBC cells | Triple-Negative Breast Cancer | 1.54 | 48 | mybiosource.com |
Other Breast cells | Breast Cancer | Data available | 48 | researchgate.net |
Note: Specific numerical IC50 values for MDA-MB-231 and MDA-MB-453 at 24 and 48 hours, beyond the 1.54 µM for TNBC cells, are indicated as "Data available" based on the description in snippet researchgate.net which refers to graphical representations and comparisons.
Effects on Cellular Proliferation and Viability
Beyond inducing direct cytotoxicity, this compound affects cancer cell proliferation and viability. Studies using clonogenic assays have demonstrated the inhibitory effect of this compound on the long-term growth potential of cancer cells. researchgate.net Its impact on cell viability has also been evaluated in various cell lines. actanaturae.ru
Impact on Cancer Stem Cell Survival and Stemness
Autophagy is recognized for its significant role in maintaining cancer stem cell stemness and contributing to drug resistance. mdpi.comnih.gov this compound, as a late-stage autophagy inhibitor that causes lysosomal destabilization, has been investigated for its effects on cancer stem cells. actanaturae.runih.gov
While this compound has shown anti-tumor activity in breast cancer models, studies specifically evaluating its impact on cancer stem cells have yielded varied results depending on the cell type. In one study using A549 cancer cells, which express the stem cell markers Oct4 and Sox2, this compound did not demonstrate a significant toxic effect on these specific cancer stem cells, unlike another autophagy inhibitor tested. actanaturae.runih.gov However, other sources, while comparing this compound to CQ, mention the potential of autophagy inhibitors to target cancer stem cells in TNBC by inducing mitochondrial damage and impairing DNA break repair. frontiersin.org The primary research on this compound is also cited in the context of its potent antitumor action in a TNBC xenograft model, which is relevant to cancer stem cells that contribute to tumor growth and recurrence. mdpi.com
In Vivo Antitumor Activity
Preclinical in vivo studies, particularly in xenograft models, have evaluated the antitumor efficacy of this compound as a single agent.
Monotherapy Efficacy in Xenograft Models (e.g., Breast Cancer Xenograft Models)
This compound has demonstrated potent antitumor action as a monotherapy in in vivo models. Studies using MDA-MB-231 breast cancer xenograft models have shown that this compound can inhibit tumor growth and induce apoptosis. selleckchem.comresearchgate.netresearchgate.netnih.govcancer-genetics.orgmybiosource.commdpi.com Its efficacy in this model is attributed to its ability to inhibit autophagy and trigger apoptosis. selleckchem.comresearchgate.netresearchgate.netnih.govcancer-genetics.org
Tumor Growth Inhibition in Animal Models
In triple-negative breast tumor models in mice, this compound has been shown to inhibit average breast tumor growth compared to control groups. medchemexpress.com Comparative studies with IITZ-02 in the MDA-MB-231 xenograft model indicated that this compound exhibited superior anticancer efficacy. researchgate.netresearchgate.netnih.govcancer-genetics.org These findings highlight the potential of this compound as a single agent for inhibiting tumor progression in preclinical animal models.
Synergistic Therapeutic Potential of Iitz-01
Sensitization to TRAIL-Induced Apoptosis
A significant area of investigation into the therapeutic potential of IITZ-01 is its ability to sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.gov TRAIL is known for its selective ability to induce apoptosis in cancer cells with minimal toxicity to noncancerous cells; however, many cancer cells exhibit resistance to TRAIL-mediated apoptosis. Sub-lethal concentrations of this compound have been shown to overcome this resistance in various cancer cell lines, including renal, lung, and breast carcinoma cells. nih.gov This sensitization is primarily mediated through the modulation of key proteins involved in the apoptotic and ubiquitin-proteasome pathways. nih.gov
Upregulation of Death Receptor 5 (DR5)
A key mechanism by which this compound sensitizes cancer cells to TRAIL-induced apoptosis is through the upregulation of Death Receptor 5 (DR5). nih.gov DR5 is a cell surface receptor that binds to TRAIL, initiating the apoptotic signaling cascade. Studies have shown that this compound treatment leads to a significant increase in DR5 protein expression in cancer cells. This increased expression of DR5 enhances the cell's responsiveness to TRAIL, facilitating the formation of the death-inducing signal complex and subsequent apoptosis. Knockdown of DR5 has been shown to inhibit the apoptosis induced by the combined treatment of this compound and TRAIL, highlighting the critical role of DR5 upregulation in this synergistic effect.
Downregulation of Survivin through Ubiquitin-Proteasome Pathway
In addition to upregulating DR5, this compound also contributes to TRAIL sensitization by downregulating Survivin expression. nih.gov Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is often overexpressed in cancer cells and functions to prevent apoptosis. This compound treatment leads to a marked decrease in Survivin protein levels. This downregulation of Survivin occurs through the ubiquitin-proteasome pathway, a major cellular mechanism for protein degradation. nih.gov Overexpression of Survivin has been shown to inhibit the apoptosis induced by the combined treatment of this compound and TRAIL, indicating that Survivin downregulation is crucial for the sensitization effect.
Modulation of E3 Ubiquitin Ligases (e.g., Cbl) and Deubiquitinases (e.g., USP9X)
The modulation of protein levels by this compound involves the intricate balance between ubiquitination and deubiquitination, processes regulated by E3 ubiquitin ligases and deubiquitinases, respectively. This compound has been shown to downregulate the protein expression of Cbl, an E3 ubiquitin ligase. nih.gov A decrease in Cbl expression has been markedly linked to an increase in DR5 protein expression and enhanced TRAIL sensitivity. nih.gov This suggests that this compound-mediated downregulation of Cbl contributes to the stabilization of DR5.
Furthermore, this compound decreases the expression level of the deubiquitinase Ubiquitin-Specific Protease 9X (USP9X). nih.gov USP9X is known to be involved in the stabilization of Survivin. By downregulating USP9X, this compound promotes the degradation of Survivin via the ubiquitin-proteasome pathway. nih.gov Ectopic expression of USP9X has been shown to prevent the downregulation of Survivin in this compound treated cells. These findings indicate that this compound enhances TRAIL-mediated apoptosis through the stabilization of DR5 by downregulating Cbl and through the degradation of Survivin dependent on the downregulation of USP9X. nih.gov
Combination Strategies with Conventional Anticancer Agents
The ability of this compound to inhibit autophagy and sensitize cancer cells to apoptosis suggests its potential for use in combination therapies with conventional anticancer agents. Inhibiting cytoprotective autophagy can enhance the cytotoxicity of chemotherapeutic agents and overcome therapeutic resistance. researchgate.net Preclinical studies have indicated that this compound can sensitize carcinoma cells to conventional chemotherapeutic agents such as cisplatin and doxorubicin. While the precise mechanisms and detailed research findings for these specific combinations involving this compound were not extensively detailed in the reviewed literature, the general principle that autophagy inhibition enhances the efficacy of chemotherapy supports the potential of such combinations. researchgate.net Further research is needed to fully elucidate the synergistic effects and optimal strategies for combining this compound with various conventional anticancer drugs.
Pharmacological Characterization of Iitz-01
Preclinical Pharmacokinetic Evaluation
Preclinical pharmacokinetic studies of IITZ-01 have been conducted in mice to understand its behavior within a living system. nih.govguidetopharmacology.org These evaluations are crucial for assessing how the compound is absorbed, distributed, metabolized, and excreted. The in vivo pharmacokinetic analysis in mice, performed using LC/QQQ-MS, indicated that this compound possesses optimal pharmacokinetic parameters. guidetopharmacology.org These parameters include metrics such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2). guidetopharmacology.org The observed profile was described as consistent with a balanced pharmacokinetic profile, suggesting favorable properties for a lead molecule undergoing preclinical investigation. guidetopharmacology.org While the specific quantitative values for these pharmacokinetic parameters in mice were not detailed in the available information, the qualitative assessment indicates promising in vivo characteristics.
In Vitro Metabolic Stability Assessment (e.g., in Human Liver Microsomes)
Assessment of the metabolic stability of this compound is a key component of its pharmacological characterization, providing insights into how the compound is biotransformed, particularly by liver enzymes. Studies have evaluated the in vitro metabolic stability of this compound, including in human liver microsomes. nih.govguidetopharmacology.org These investigations revealed that this compound demonstrated stability in human plasma and liver microsomes for a duration of up to 1 hour. guidetopharmacology.org Furthermore, this compound exhibited moderate plasma protein binding, measured at 46%. guidetopharmacology.org Metabolic profiling studies utilizing LC/Q-TOF MS identified the presence of three major metabolites, designated as M1, M2, and M3, indicating that this compound undergoes metabolic transformation. guidetopharmacology.org The validated bioanalytical method developed for this compound is suitable for supporting these metabolic stability investigations in human liver microsomes. nih.gov Specific quantitative data regarding the rate or extent of metabolism, such as in vitro half-life or intrinsic clearance values in human liver microsomes, were not provided in the available search results.
Bioanalytical Method Development for Quantitative Determination (e.g., UHPLC-MS/MS)
The accurate and reliable quantification of this compound in biological matrices is fundamental for conducting pharmacokinetic and metabolic stability studies. A bioanalytical method utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), also referred to as UPLC-MS/MS, was developed and validated for the quantitative determination of this compound in mice plasma. nih.govguidetopharmacology.org This method was validated in accordance with the guidelines set forth by the US-FDA for bioanalytical methods. nih.gov
The chromatographic separation of this compound from endogenous components was achieved with high selectivity and sensitivity using a Waters Acquity BEH C-18 column (50 mm × 2.1 mm, 1.7 μm). nih.gov A gradient mobile phase system comprising 0.1% formic acid in water and 0.1% formic acid in acetonitrile was employed at a flow rate of 0.2 mL/min. nih.gov Detection and quantification were performed using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) mode. nih.gov The specific MRM transitions used for quantification were m/z 483.19 → 235.09 for this compound and m/z 418 → 138 for the internal standard (IS), ZSTK474. nih.gov
The validated method demonstrated a calibration range of 0.5-800 ng/mL in mice plasma, with a Lower Limit of Quantification (LLOQ) established at 0.5 ng/mL. nih.gov The method exhibited good performance in terms of intra- and inter-day precision and accuracy. nih.gov Furthermore, the matrix effect was found to be negligible, and the stability data for this compound within the biological matrix were within acceptable limits, confirming the method's reliability and reproducibility for the preclinical investigation of this compound. nih.gov
Bioanalytical Method Parameters and Validation Highlights
Parameter | Detail | Citation |
Analytical Technique | UHPLC-MS/MS (UPLC-MS/MS) | nih.gov |
Matrix | Mice plasma | nih.gov |
Internal Standard (IS) | ZSTK474 | nih.gov |
Column | Waters Acquity BEH C-18 (50 mm × 2.1 mm, 1.7 μm) | nih.gov |
Mobile Phase | Gradient: 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.gov |
Flow Rate | 0.2 mL/min | nih.gov |
Ionization Mode | ESI, Positive ion | nih.gov |
Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
MRM Transition (this compound) | m/z 483.19 → 235.09 | nih.gov |
MRM Transition (ZSTK474) | m/z 418 → 138 | nih.gov |
Calibration Range | 0.5 - 800 ng/mL | nih.gov |
LLOQ | 0.5 ng/mL | nih.gov |
Validation | According to US-FDA guidance | nih.gov |
Precision & Accuracy | Good (Intra- and Inter-day) | nih.gov |
Matrix Effect | Negligible | nih.gov |
Stability | Within acceptable limits | nih.gov |
Future Directions and Research Perspectives
Elucidation of Remaining Unclear Mechanistic Aspects
While it is established that IITZ-01 functions as a lysosomotropic compound that disrupts lysosomal function and inhibits autophagic flux, certain aspects of its mechanism require further clarification. This compound accumulates in lysosomes, deacidifies them, and inhibits the maturation of lysosomal enzymes, leading to lysosomal dysfunction. nih.govresearchgate.net This impairment prevents the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes. nih.govresearchgate.net
Beyond its direct effects on lysosomes and autophagy, this compound has been shown to activate the NLRP3 inflammasome by inducing mitochondrial damage and the accumulation of mitochondrial reactive oxygen species (mROS) in BMDM cells. ustc.edu.cnustc.edu.cnresearchgate.net However, the precise mechanism by which this compound causes mitochondrial damage remains unclear. ustc.edu.cn Further research is needed to explore the potential interactions between lysosomal dysfunction induced by this compound and mitochondrial impairment. ustc.edu.cn This could involve investigating whether lysosomal dysfunction indirectly affects mitochondria through the release of small molecules or proteases, or if there is a more direct form of organelle interaction. ustc.edu.cn
Additionally, this compound has been shown to modulate the expression of apoptosis-related proteins, including upregulating cleaved PARP, modulating Bcl-2 family proteins, and downregulating IAP family proteins like survivin, cIAP1, and XIAP1, along with decreasing c-Myc levels in breast cancer cells. researchgate.net In renal cancer cells, this compound enhanced TRAIL-mediated apoptosis by upregulating DR5 and downregulating survivin via the ubiquitin-proteasome pathway, specifically through the downregulation of Cbl and USP9X. xcessbio.comnih.govfrontiersin.org Further studies could explore the intricate signaling pathways and feedback loops involved in the interplay between autophagy inhibition, lysosomal dysfunction, mitochondrial damage, and the observed effects on apoptosis-related proteins in different cancer types.
Exploration of Efficacy in Additional Disease Models
Initial studies have demonstrated the antitumor efficacy of this compound in triple-negative breast cancer models, both in vitro and in vivo. nih.govresearchgate.net It has also shown potent autophagy inhibitory activity in other breast, lung, and colon cancer cells. medchemexpress.comresearchgate.net Furthermore, this compound has been shown to potentiate TRAIL-induced apoptosis in renal cancer cells. nih.govfrontiersin.org
Given its mechanism as a potent autophagy inhibitor and its ability to induce apoptosis, this compound holds potential for therapeutic application in a wider range of diseases where autophagy plays a critical role in pathogenesis or treatment resistance. frontiersin.org This includes other types of cancer beyond those already tested, as autophagy is implicated in the survival and resistance of various tumors under metabolic and chemotherapeutic stress conditions. nih.govresearchgate.net
Future research should involve evaluating the efficacy of this compound in a diverse array of cancer models, including both solid tumors and hematological malignancies. Investigating its activity in cancer stem cells, where autophagy is known to contribute to stemness and survival, could also be a fruitful area of research. frontiersin.orgnih.gov Beyond oncology, exploring the potential of this compound in other diseases where modulating autophagy or inflammasome activation could be beneficial, such as certain inflammatory conditions or neurodegenerative disorders, might reveal novel therapeutic applications. ustc.edu.cnustc.edu.cn
Data from existing studies show promising in vitro activity across multiple cancer cell lines:
Cell Line Type | Effect Observed | Reference |
Triple-negative breast cancer (MDA-MB-231, MDA-MB-453) | Potent autophagy inhibition, enhanced autophagosome formation, antitumor efficacy | nih.govresearchgate.netmedchemexpress.comtargetmol.com |
Other breast cancer cells | Potent autophagy inhibitory activity | medchemexpress.comresearchgate.net |
Lung cancer cells | Potent autophagy inhibitory activity | medchemexpress.comresearchgate.net |
Colon cancer cells | Potent autophagy inhibitory activity | medchemexpress.comresearchgate.net |
Renal cancer cells (Caki-1, ACHN) | Potentiates TRAIL-mediated apoptosis | nih.govfrontiersin.org |
BMDM cells | Activates NLRP3 inflammasome | ustc.edu.cnustc.edu.cnresearchgate.net |
Development of Advanced Preclinical Studies
The current understanding of this compound's in vivo efficacy is primarily based on studies in MDA-MB-231 breast cancer xenograft models in mice, where it demonstrated potent antitumor action through autophagy inhibition and apoptosis induction. nih.govresearchgate.netxcessbio.com These studies showed that this compound significantly inhibited average breast tumor growth and reduced active tumor burden. xcessbio.com
To advance this compound towards potential clinical translation, more comprehensive and advanced preclinical studies are necessary. This includes conducting studies in a variety of in vivo models representing different cancer types and stages to confirm its efficacy and assess potential variations in response. humanspecificresearch.org Studies using patient-derived xenografts (PDX) could provide more clinically relevant data on the potential effectiveness of this compound in diverse patient populations.
Further preclinical investigations should also focus on understanding the pharmacokinetics and pharmacodynamics of this compound in different animal models. humanspecificresearch.org This would involve studying its absorption, distribution, metabolism, and excretion, as well as how its concentration and effects change over time. Such data are crucial for determining appropriate dosing regimens and routes of administration for future studies.
Combination studies evaluating the efficacy of this compound in combination with existing standard-of-care therapies, such as chemotherapy, radiotherapy, or targeted therapies, are also important. frontiersin.org Given that autophagy can contribute to resistance to these treatments, combining them with an autophagy inhibitor like this compound could potentially enhance therapeutic outcomes and overcome resistance mechanisms. frontiersin.orgmdpi.com Preclinical studies investigating such combinations in relevant disease models are warranted.
Investigation of Potential Drug Resistance Mechanisms
As with many therapeutic agents, the potential for the development of drug resistance to this compound is a critical consideration for its long-term efficacy. Autophagy itself can play a role in the survival and resistance of tumors to various therapies. nih.govresearchgate.netfrontiersin.orgmdpi.com Therefore, while this compound inhibits autophagy, cancer cells might develop mechanisms to bypass this inhibition or activate alternative survival pathways. mdpi.commdpi.com
Future research should aim to identify potential mechanisms of resistance that cancer cells might employ against this compound. This could involve studying cancer cells that develop resistance in vitro or in vivo models and analyzing the molecular changes that occur. Potential mechanisms of resistance could include alterations in lysosomal function that circumvent this compound's effects, activation of alternative pro-survival pathways that compensate for autophagy inhibition, or changes in the expression or activity of proteins involved in apoptosis or inflammasome signaling. mdpi.com
Understanding these resistance mechanisms is crucial for developing strategies to overcome them. This could involve identifying biomarkers that predict resistance, developing combination therapies that target resistance pathways, or designing modified versions of this compound that are less susceptible to resistance. Investigating the role of tumor heterogeneity and cancer stem cells in the development of resistance to this compound is also important, as these factors are known to contribute to treatment failure. mdpi.com
Q & A
Q. What is the primary mechanism by which IITZ-01 induces apoptosis in cancer cells?
this compound promotes apoptosis through two key pathways: (1) upregulation of Death Receptor 5 (DR5), which sensitizes cells to TRAIL-mediated apoptosis, and (2) suppression of survivin, an anti-apoptotic protein. Methodologically, DR5 upregulation can be validated via Western blotting (e.g., 24-hour treatment with 1 μM this compound showing peak DR5 protein levels) and siRNA knockdown experiments to confirm its role in apoptosis .
Key Assays | Experimental Parameters |
---|---|
Western Blot | 1 μM this compound, 3–24 hr incubation |
Flow Cytometry | Apoptosis rate post-DR5 siRNA treatment |
qRT-PCR | DR5 mRNA quantification over time |
Q. How should this compound be stored and reconstituted for in vitro studies?
this compound is soluble in DMSO (>100 mM stock concentration) and stable for ≥2 years at -20°C. Avoid freeze-thaw cycles to prevent degradation. For cell-based assays, dilute stock solutions in culture media to working concentrations (e.g., 0.125–2 μM for 24-hour treatments) .
Q. What standard assays are recommended to evaluate this compound’s autophagy inhibition?
Use lysosomal acidity assays (e.g., LysoTracker staining) to confirm lysosomal dysfunction and Western blotting for LC3-II accumulation. This compound disrupts autophagosome-lysosome fusion, leading to autophagosome buildup. Note that its autophagy inhibition potency is ~10x higher than chloroquine .
Advanced Research Questions
Q. How can researchers resolve contradictions between DR5 mRNA and protein expression data in this compound-treated cells?
While DR5 mRNA and protein levels both increase over time (peaking at 24 hours), discrepancies may arise due to post-transcriptional regulation or cell-type-specific variability. Validate using multiple techniques:
Q. What experimental design considerations are critical for combining this compound with TRAIL in apoptosis studies?
Co-treatment requires optimizing timing and dosing:
- Pre-treat cells with this compound (1 μM, 12–24 hr) to upregulate DR5 before adding TRAIL.
- Use flow cytometry to quantify apoptotic cells (Annexin V/PI staining) and validate via caspase-8 activation assays .
Combination Protocol | Outcome Metrics |
---|---|
This compound pre-treatment | DR5 surface expression (flow cytometry) |
TRAIL co-treatment | Caspase-8 activity (luminescent assay) |
Q. How does this compound’s lysosomotropic activity influence its pharmacokinetics in preclinical models?
this compound accumulates in lysosomes due to its weak base properties, prolonging its intracellular retention. In mice, a validated UPLC-MS/MS method (LLOQ: 0.5 ng/mL) showed dose-dependent plasma exposure. Key parameters:
Q. What are the limitations of using this compound in in vivo tumor models, and how can they be mitigated?
Limitations include potential off-target effects on PI3Kγ (IC50 = 2.62 μM) and variable efficacy across cancer subtypes. Mitigation strategies:
- Selective models : Use triple-negative breast cancer (TNBC) xenografts (e.g., MDA-MB-231) where this compound shows robust efficacy.
- Biomarker profiling : Pre-screen tumors for DR5 and survivin expression to predict response .
Methodological Guidance
Q. How to design a time-course experiment for assessing this compound’s effects on mitochondrial membrane potential (MMP)?
Use JC-1 staining with flow cytometry:
Q. What controls are essential when studying this compound’s synergy with other kinase inhibitors?
Include:
- Solvent controls : DMSO at equivalent concentrations.
- Single-agent arms : this compound and the partner drug alone.
- Isobologram analysis : Calculate combination indices (CI) using CompuSyn software .
Data Interpretation & Validation
Q. How to address variability in this compound’s cytotoxicity across cell lines?
Variability may stem from differences in lysosomal pH or autophagic flux. Standardize assays by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。